beta-Amanitin
Overview
Description
Beta-Amanitin is a cyclic peptide comprising eight amino acids. It is part of a group of toxins called amatoxins, which can be found in several mushrooms belonging to the genus Amanita. Some examples are the death cap (Amanita phalloides) and members of the destroying angel complex, which includes Amanita virosa and Amanita bisporigera . Due to the presence of alpha-Amanitin, this compound, gamma-Amanitin, and epsilon-Amanitin, these mushrooms are highly lethal to human beings .
Mechanism of Action
Target of Action
Beta-Amanitin is a cyclic peptide toxin found in several mushrooms, particularly those belonging to the genus Amanita . Its primary targets are RNA polymerase II and III . These enzymes play a crucial role in the transcription process, where they synthesize messenger RNA (mRNA) from a DNA template .
Mode of Action
This compound interacts with its targets by inhibiting RNA polymerase II and III . This inhibition disrupts the transcription process, preventing the synthesis of mRNA from the DNA template . As a result, protein synthesis is halted, leading to cell death .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the transcription process . By inhibiting RNA polymerase II and III, this compound disrupts the synthesis of mRNA, which is a crucial step in the central dogma of molecular biology . This disruption affects downstream processes, including protein synthesis, ultimately leading to cell death .
Pharmacokinetics
The pharmacokinetics of this compound in the body involves its distribution through the bloodstream to reach various organs . While it damages all organs, the liver and heart are particularly affected, often resulting in fatalities . The compound is rapidly eliminated from the body, with a half-life of 18.3–33.6 minutes . After oral administration, the absolute bioavailability of this compound is between 7.3–9.4%, which results in 72.4% of fecal recovery .
Result of Action
The primary result of this compound’s action is cell death . By inhibiting RNA polymerase II and III, this compound disrupts the transcription process, preventing the synthesis of mRNA and, consequently, protein synthesis . This disruption leads to cell death . In addition, this compound has been shown to have cytotoxic effects, particularly in cancer cells .
Action Environment
The action of this compound can be influenced by various environmental factors For instance, the presence of other compounds can affect its toxicity.
Biochemical Analysis
Biochemical Properties
Beta-Amanitin interacts with eukaryotic RNA polymerase II and III, inhibiting protein synthesis . This interaction is characterized by the binding of this compound to the RNA polymerase, which prevents the enzyme from carrying out its function of synthesizing RNA from a DNA template .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting mRNA synthesis in the liver . This inhibition disrupts cellular metabolism and impacts cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, specifically RNA polymerases. By binding to these enzymes, this compound inhibits their activity, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It is known for its extreme stability, resisting degradation even under conditions of heat and acidic pH . Long-term effects on cellular function observed in in vitro or in vivo studies include irreversible structural changes leading to necrotic damage in the liver and kidneys .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. High doses of this compound can lead to toxic or adverse effects, including damage to the liver and kidneys .
Metabolic Pathways
This compound is involved in metabolic pathways that impact the synthesis of nucleic acids and proteins. It interacts with enzymes involved in these pathways, including RNA polymerases, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. Due to its extreme stability and resistance to digestive enzymes, it is absorbed almost without hindrance and quickly transported to vital organs .
Subcellular Localization
It is known that this compound exerts its effects primarily in the nucleus, where it binds to and inhibits RNA polymerases .
Preparation Methods
Beta-Amanitin can be synthesized using various methods. One approach involves the use of ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) for the detection and quantification of this compound in biological samples . Another method involves liquid chromatography-mass spectrometry (LC-MS) for the analysis of this compound in human plasma . These methods are essential for studying the toxicokinetics of this compound and its effects on biological systems .
Chemical Reactions Analysis
Beta-Amanitin undergoes various chemical reactions, including oxidation, reduction, and substitution. One of the key synthetic challenges in amanitin synthesis is diastereoselective sulfoxidation, which involves the use of high-yielding and diastereoselective sulfoxidation approaches to afford the more toxic ®-sulfoxide . Amatoxins containing aspartic acid, such as this compound and epsilon-Amanitin, and those containing asparagine, such as alpha-Amanitin and gamma-Amanitin, are fully biologically active in vivo and in vitro .
Scientific Research Applications
Beta-Amanitin has several scientific research applications. It is used in toxicokinetic studies to understand its effects on biological systems . It is also used in the development of targeted cancer therapies, such as antibody-drug conjugates (ADCs), where this compound serves as a payload for targeting specific cancer cells . Additionally, this compound is used in forensic toxicology for the detection and quantification of amatoxins in biological samples .
Comparison with Similar Compounds
Beta-Amanitin is part of a group of toxins called amatoxins, which also includes alpha-Amanitin, gamma-Amanitin, and epsilon-Amanitin . Alpha-Amanitin is the most predominant and toxic among the amatoxins, followed by this compound . Amatoxins containing aspartic acid, such as this compound and epsilon-Amanitin, and those containing asparagine, such as alpha-Amanitin and gamma-Amanitin, are fully biologically active in vivo and in vitro . The unique structure and high toxicity of this compound make it a valuable compound for scientific research and therapeutic applications .
Properties
CAS No. |
21150-22-1 |
---|---|
Molecular Formula |
C39H53N9O15S |
Molecular Weight |
920.0 g/mol |
IUPAC Name |
2-[(1R,4S,8R,10S,13S,16S,34S)-34-[(2S)-butan-2-yl]-13-[(2R,3R)-3,4-dihydroxybutan-2-yl]-8,22-dihydroxy-2,5,11,14,27,30,33,36,39-nonaoxo-27λ4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-4-yl]acetic acid |
InChI |
InChI=1S/C39H53N9O15S/c1-4-16(2)31-36(60)41-11-28(53)42-25-15-64(63)38-21(20-6-5-18(50)7-22(20)45-38)9-23(33(57)40-12-29(54)46-31)43-37(61)32(17(3)27(52)14-49)47-35(59)26-8-19(51)13-48(26)39(62)24(10-30(55)56)44-34(25)58/h5-7,16-17,19,23-27,31-32,45,49-52H,4,8-15H2,1-3H3,(H,40,57)(H,41,60)(H,42,53)(H,43,61)(H,44,58)(H,46,54)(H,47,59)(H,55,56)/t16-,17-,19+,23-,24-,25-,26-,27-,31-,32-,64?/m0/s1 |
InChI Key |
IEQCUEXVAPAFMQ-JAXJKTSHSA-N |
SMILES |
CCC(C)C1C(=O)NCC(=O)NC2CS(=O)C3=C(CC(C(=O)NCC(=O)N1)NC(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)CC(=O)O)O)C(C)C(CO)O)C5=C(N3)C=C(C=C5)O |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H]2CS(=O)C3=C(C[C@@H](C(=O)NCC(=O)N1)NC(=O)[C@@H](NC(=O)[C@@H]4C[C@H](CN4C(=O)[C@@H](NC2=O)CC(=O)O)O)[C@@H](C)[C@H](CO)O)C5=C(N3)C=C(C=C5)O |
Canonical SMILES |
CCC(C)C1C(=O)NCC(=O)NC2CS(=O)C3=C(CC(C(=O)NCC(=O)N1)NC(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)CC(=O)O)O)C(C)C(CO)O)C5=C(N3)C=C(C=C5)O |
Key on ui other cas no. |
13567-07-2 |
physical_description |
Solid; [Merck Index] |
Pictograms |
Acute Toxic |
Synonyms |
1-Asp-alpha-amanitin alpha-amanitin, 1-aspartic acid- alpha-amanitin, Asp(1)- alpha-amanitin, aspartic acid(1)- beta-amanitin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of beta-Amanitin and how does it exert its toxic effects?
A1: this compound primarily targets RNA polymerase II (RNAP II), a crucial enzyme responsible for messenger RNA (mRNA) synthesis in eukaryotic cells [, , ]. It binds tightly to the RNAP II enzyme, blocking its translocation and effectively halting mRNA production [, , ]. This inhibition of gene transcription leads to cellular dysfunction and ultimately, cell death [, , ].
Q2: What is the molecular formula and weight of this compound?
A2: this compound has a molecular formula of C39H53N9O15S and a molecular weight of 919.97 g/mol. [, ]
Q3: What spectroscopic techniques are useful for characterizing this compound?
A3: Several spectroscopic methods aid in this compound characterization. Ultraviolet (UV) spectroscopy reveals characteristic absorption peaks [, ]. Fourier transform infrared (FTIR) spectroscopy provides information about functional groups present in the molecule []. Nuclear magnetic resonance (NMR) spectroscopy helps elucidate its three-dimensional structure and conformational dynamics []. Mass spectrometry (MS) techniques are crucial for accurate mass determination and structural analysis [, , , ].
Q4: How stable are this compound conjugates?
A5: Research suggests that this compound conjugates, such as those formed with concanavalin A, retain their activity [, ]. The stability of specific conjugates may vary depending on the linker and coupled molecule.
Q5: Does this compound possess any catalytic properties?
A5: this compound is not known to possess catalytic properties. Its mode of action primarily involves binding and inhibiting RNAP II rather than catalyzing chemical reactions.
Q6: Have computational methods been employed to study this compound?
A7: X-ray diffraction analysis has been instrumental in determining the crystal structure of this compound, revealing key structural features like its bicyclic octapeptide structure and intramolecular hydrogen bonds [, ]. Further exploration using computational methods like molecular docking and molecular dynamics simulations could provide deeper insights into its interaction with RNAP II and aid in the design of potential inhibitors.
Q7: How do structural modifications of this compound influence its toxicity?
A8: Research on derivatives like the (S)-sulfoxide and sulfone of 6'-O-methyl-alpha-amanitin reveals that subtle structural changes can significantly impact toxicity []. The (S)-sulfoxide exhibits significantly lower toxicity than the (R)-sulfoxide and sulfone, highlighting the importance of stereochemistry and specific functional groups for RNAP II binding and toxicity [].
Q8: What formulation strategies can enhance this compound stability and bioavailability for research purposes?
A9: While this compound demonstrates inherent stability, research into appropriate formulation strategies is crucial for specific applications. Encapsulation techniques, such as liposomes or nanoparticles, could enhance its stability, solubility, and targeted delivery for research purposes [].
Q9: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?
A10: Research on amanitin poisoning in humans suggests that this compound is rapidly cleared from circulation, primarily through biliary excretion and enterohepatic recirculation []. Further investigations using specific animal models are necessary to fully understand its ADME profile.
Q10: What animal models are employed in this compound research?
A12: Mice are frequently used as an animal model to study the toxicity and potential therapeutic applications of this compound and its conjugates [, , ].
Q11: What are the key toxicological concerns associated with this compound?
A13: this compound is a potent toxin, and its ingestion can lead to severe liver damage and even death [, , , ].
Q12: How can this compound be targeted to specific cells or tissues for potential therapeutic applications?
A14: One promising approach involves conjugating this compound to targeting moieties such as antibodies or peptides that recognize specific receptors on target cells [, ]. This strategy aims to deliver the toxin selectively to cancerous cells while minimizing off-target effects.
Q13: What analytical methods are employed for the detection and quantification of this compound?
A15: Several analytical techniques are crucial for this compound research. High-performance liquid chromatography (HPLC) coupled with UV detection is widely used for separating and quantifying this compound in various matrices [, , , , , , ]. Mass spectrometry (MS) techniques, often coupled with HPLC, provide high sensitivity and selectivity for identifying and quantifying this compound and its metabolites [, , ].
Q14: Are there any known environmental concerns related to this compound?
A14: While the research provided does not directly address the environmental impact of this compound, its presence in certain mushroom species raises ecological considerations.
Q15: What resources are valuable for researchers studying this compound?
A17: Access to databases like the Barcode of Life Database (BOLD) and resources like Semantic Scholar are invaluable for identifying relevant research articles and genetic information []. Additionally, access to specialized equipment for HPLC, MS, and NMR analysis is essential for characterizing and quantifying this compound and its derivatives [, , , , ].
Q16: What are some of the key milestones in this compound research?
A18: Early research focused on isolating and characterizing this compound from Amanita mushrooms [, , , ]. Subsequent studies elucidated its mechanism of action involving RNAP II inhibition [, , ]. More recent research explores the potential therapeutic applications of this compound conjugates for targeted drug delivery [, ].
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